4-(5-Phenyl-1,3,4-oxadiazol-2-yl)benzoic acid
Overview
Description
4-(5-Phenyl-1,3,4-oxadiazol-2-yl)benzoic acid is a compound that belongs to the class of 1,3,4-oxadiazoles . Oxadiazoles are heterocyclic compounds containing one oxygen and two nitrogen atoms in a five-membered ring . They possess a diversity of useful biological effects .
Synthesis Analysis
The synthesis of 1,3,4-oxadiazoles, including this compound, often involves reactions of acid hydrazides (or hydrazine) with acid chlorides/carboxylic acids and direct cyclization of diacylhydrazines using a variety of dehydrating agents such as phosphorous oxychloride . A one-pot 1,3,4-oxadiazole synthesis-arylation strategy for accessing 2,5-disubstituted 1,3,4-oxadiazoles, from carboxylic acids, N-isocyaniminotriphenylphosphorane (NIITP), and aryl iodides, has also been reported .Molecular Structure Analysis
The molecular structure of this compound can be established by the combined practice of UV, IR, 1H NMR, 13C NMR, and mass spectrometry .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1,3,4-oxadiazoles include reactions of acid hydrazides (or hydrazine) with acid chlorides/carboxylic acids and direct cyclization of diacylhydrazines . The reaction sequence, featuring a second stage copper-catalyzed 1,3,4-oxadiazole arylation, was found to tolerate (hetero)aryl, alkyl, and alkenyl carboxylic acids, and (hetero)aryl iodide coupling partners .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using a variety of spectral techniques, including FT-IR, 1H-NMR, mass spectra, and elemental analysis .Scientific Research Applications
Plant Growth Regulation : Harris and Huppatz (1978) described the synthesis of o-carboxyphenyl derivatives of heterocyclic compounds, including 2-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoic acid, for testing as plant growth regulators (Harris & Huppatz, 1978).
Microwave Promoted Synthesis : Lei et al. (2013) developed a microwave-accelerated, solvent-free synthesis method for a series of 2-(1H-benzoimidazol-2-yl-4-phenol)-5-aryl-1,3,4-oxadiazoles, highlighting the versatility of oxadiazole derivatives in synthetic chemistry (Lei et al., 2013).
Mesomorphic Behavior and Photo-Luminescent Property : Han et al. (2010) synthesized and characterized a series of 1,3,4-oxadiazole derivatives, demonstrating their cholesteric mesophase and blue fluorescence emission, which are significant for photoluminescent applications (Han et al., 2010).
Antimicrobial and Hemolytic Agents : Rehman et al. (2016) synthesized N-substituted derivatives of 2-{(5-phenyl-1,3,4-Oxadiazol-2-yl)sulfanyl}acetamides, exhibiting variable antimicrobial activities and lower cytotoxicity, indicating potential for biological screening (Rehman et al., 2016).
Photolysis in Alcohols : Tsuge, Oe, and Tashiro (1977) studied the photolysis of 1,3,4-oxadiazoles in alcohols, revealing chemical reactions that yield benzoic acid ester and benzonitrile imine, contributing to the understanding of oxadiazole chemistry (Tsuge, Oe, & Tashiro, 1977).
Anticancer Evaluation : Ravinaik et al. (2021) designed and synthesized N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, showing moderate to excellent anticancer activity against several cancer cell lines (Ravinaik et al., 2021).
Corrosion Inhibition Properties : Ammal et al. (2018) synthesized 1,3,4-oxadiazole derivatives and assessed their corrosion inhibition ability towards mild steel in sulfuric acid, indicating their potential use in material science and engineering (Ammal et al., 2018).
Mechanism of Action
Target of Action
Oxadiazoles, a class of compounds to which this molecule belongs, have been reported to exhibit a wide range of biological activities, including anticancer , antidiabetic , antiviral , anti-inflammatory , antibacterial , and antifungal properties. They are known to interact with various molecular targets involved in these diseases. For instance, in the context of cancer, oxadiazoles have been found to interact with key molecular targets involved in cell proliferation and survival .
Mode of Action
Oxadiazoles have been reported to interact with their targets in a way that modulates the biological pathways associated with the disease state . For example, in cancer, they may inhibit the activity of proteins that promote cell proliferation, leading to a decrease in cancer cell growth .
Biochemical Pathways
For instance, in the context of cancer, it may affect pathways related to cell proliferation, apoptosis, and DNA repair .
Result of Action
Based on the reported biological activities of oxadiazoles, it can be inferred that this compound may exert its effects by modulating the activity of its molecular targets, thereby influencing the associated biological pathways . For instance, in the context of cancer, it may inhibit cell proliferation and induce apoptosis, leading to a decrease in tumor growth .
Future Directions
The future directions for research on 4-(5-Phenyl-1,3,4-oxadiazol-2-yl)benzoic acid and other 1,3,4-oxadiazole derivatives include further investigation of their biological activities, particularly their potential as antibacterial and anticancer agents . The development of novel 1,3,4-oxadiazole-based drugs through structural modifications to ensure high cytotoxicity towards malignant cells is also a promising area of research .
properties
IUPAC Name |
4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O3/c18-15(19)12-8-6-11(7-9-12)14-17-16-13(20-14)10-4-2-1-3-5-10/h1-9H,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJSLGQIRTJNTKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40344455 | |
Record name | 4-(5-Phenyl-1,3,4-oxadiazol-2-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40344455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>39.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49680354 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
85292-45-1 | |
Record name | 4-(5-Phenyl-1,3,4-oxadiazol-2-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40344455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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